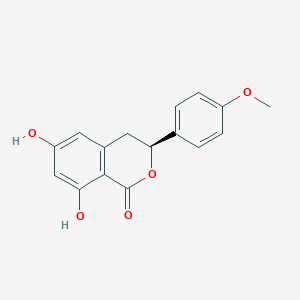
Scorzocreticin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scorzocreticin is a natural product found in Scorzonera cretica with data available.
Aplicaciones Científicas De Investigación
Discovery and Structure Elucidation
Scorzocreticin was first identified in extracts of the Greek endemic species Scorzonera cretica, along with its glycosides, scorzocreticoside I and II. The discovery of these new compounds, including their structural elucidation and absolute configurations, was achieved through spectral data and chemical methods. This initial research laid the groundwork for further exploration into the properties and applications of this compound (Paraschos et al., 2001).
Synthesis Research
Research into the synthesis of this compound has been significant. The first total synthesis of both racemic this compound and its pure enantiomers was accomplished starting from 3,5-dihydroxybenzoic acid. This synthesis involved key steps like Wittig olefination and Pd-catalyzed intramolecular lactonization, producing the (S)-natural and (R)-unnatural enantiomers with excellent enantioselectivities (Srinivas et al., 2014).
Derivative Synthesis
Further research led to the synthesis of derivatives of this compound, such as the 6-O-methyl ether of this compound and its glucoside, scorzocreticoside I. These syntheses involved various chemical reactions and provided a deeper understanding of the molecular structure and potential modifications of this compound (Saeed, 2006).
Comparative Studies
Comparative studies of this compound have also been conducted. For instance, tragoponol, a compound from Tragopogon porrifolius L., was found to be a dimeric dihydroisocoumarin composed of this compound and hongkongenin. This discovery highlighted the structural diversity of dihydroisocoumarins and their occurrence in different plant species (Zidorn et al., 2010).
Propiedades
Fórmula molecular |
C16H14O5 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(3S)-6,8-dihydroxy-3-(4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O5/c1-20-12-4-2-9(3-5-12)14-7-10-6-11(17)8-13(18)15(10)16(19)21-14/h2-6,8,14,17-18H,7H2,1H3/t14-/m0/s1 |
Clave InChI |
YDKSIUTUSDFNRH-AWEZNQCLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
SMILES canónico |
COC1=CC=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Sinónimos |
scorzocreticin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




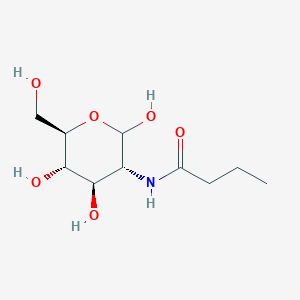
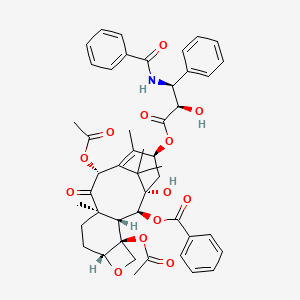
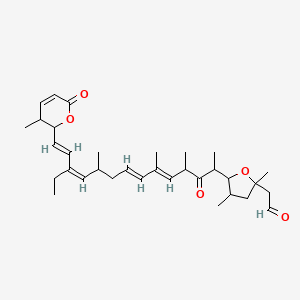
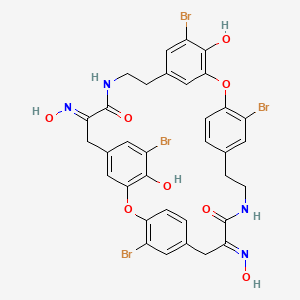
![1-[5-(2-Cyclopropyl-5,7-dimethylimidazo[4,5-b]pyridin-3-ylmethyl)thiophen-2-yl]cyclopent-3-ene carboxylic acid](/img/structure/B1244741.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)
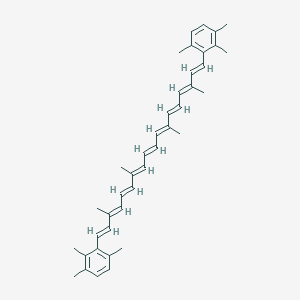
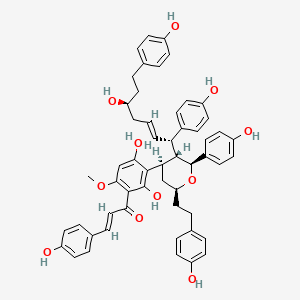



![TG(18:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1244750.png)
